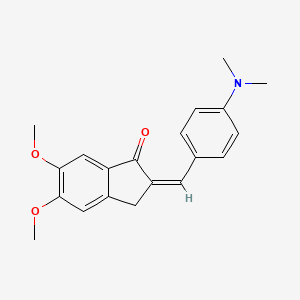

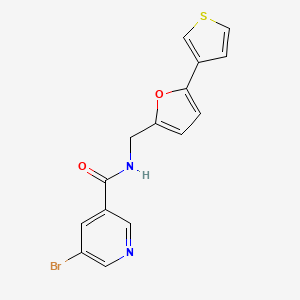

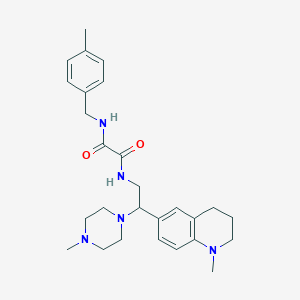

![molecular formula C14H13NO2 B2815137 N-[3-(hydroxymethyl)phenyl]benzamide CAS No. 80936-65-8](/img/structure/B2815137.png)

N-[3-(hydroxymethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(hydroxymethyl)phenyl]benzamide” is a chemical compound with the empirical formula C14H13NO2 . It is a solid substance . The SMILES string representation of this compound is O=C(C1=CC=CC=C1)NC2=CC=CC(CO)=C2 .

Molecular Structure Analysis

The molecular structure of “N-[3-(hydroxymethyl)phenyl]benzamide” can be represented by the InChI string 1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17) . For a detailed 3D structure, it is recommended to refer to chemical databases like ChemSpider .Aplicaciones Científicas De Investigación

Metabolic Conversion and Stability

- N-[3-(hydroxymethyl)phenyl]benzamide is characterized as a major metabolite of N-methylbenzamide. The stability of this compound, along with its derivatives, was studied under various conditions. These compounds displayed significant stability, not degrading to formaldehyde under specific conditions (Ross et al., 1983).

Anticancer Activity

- A derivative, N-(phenylcarbamoyl)benzamide, exhibited potent cytotoxic activity against HeLa cell lines, suggesting potential as an anticancer drug candidate. This derivative was synthesized using the Schotten Baumann method and showed higher cytotoxic effects than hydroxyurea (Purwanto et al., 2020).

- Another study synthesized derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide, demonstrating significant cytotoxic and antioxidant activities, particularly against the A549 lung cancer cell line (Sulistyowaty et al., 2020).

Antimicrobial and Antifungal Properties

- N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated significant antibacterial and antifungal activities. Their antimicrobial activity was particularly notable against S. aureus, E. coli, C. albicans, and A. niger (Kumar et al., 2012).

- Synthesized 2-phenylamino-thiazole derivatives also showed antimicrobial activity, with some molecules being more potent than reference drugs against certain pathogenic strains (Bikobo et al., 2017).

Kinetics and Reaction Studies

- The kinetics of various N-(hydroxymethyl)benzamide derivatives were studied, focusing on their reaction rates with hydronium ion, hydroxide, and water. This provided insights into their chemical stability and reactivity (Tenn et al., 2001).

- Another study on N-(3-Hydroxyphenyl)Benzamide and its derivatives explored their enzyme inhibition activity against several enzymes, contributing to the understanding of their pharmacological properties (Abbasi et al., 2014).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives were evaluated for their corrosion inhibition efficiency on mild steel in acidic conditions. Their adsorption on metal surfaces suggested their potential as corrosion inhibitors (Mishra et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(hydroxymethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLDWTSTSNGXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(hydroxymethyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

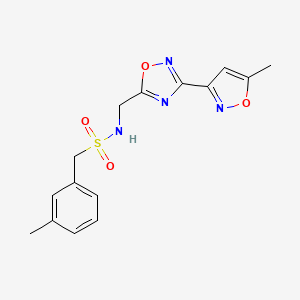

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)

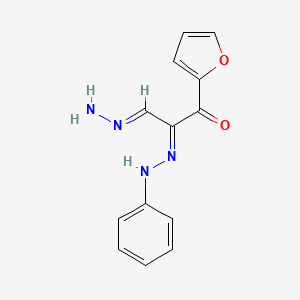

![3-(3-Oxo-2-benzo[f][1]benzopyranyl)-1-phenyl-4-pyrazolecarboxaldehyde](/img/structure/B2815068.png)

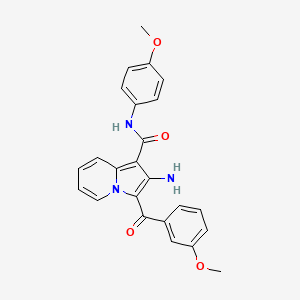

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)